molecular formula C52H60N2P2 B12497061 Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine

Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine

Cat. No.: B12497061
M. Wt: 775.0 g/mol
InChI Key: JGZZEPZYYHSWHV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound’s IUPAC name is derived through a hierarchical analysis of its substituents and backbone. The core structure consists of a cyclohexane ring with 1,2-diamine functionality. Each nitrogen atom is substituted with a benzyl group, which itself is modified at the ortho-position by a bis(3,5-dimethylphenyl)phosphino moiety. The stereochemical descriptors (1S,2S) denote the absolute configuration of the two chiral centers on the cyclohexane ring, ensuring enantiomeric specificity.

Property Value
IUPAC Name (1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine
CAS Registry Number WCNA-0056
Molecular Formula C52H60N2P2
Molecular Weight 775.0 g/mol

The name reflects the ligand’s C2-symmetry , where the two benzyl-phosphine arms are enantiomeric mirror images. The 3,5-dimethylphenyl groups on phosphorus introduce steric bulk, critical for asymmetric induction in catalytic applications.

Comparative Analysis of Related Chiral Diamine-Phosphine Ligands

Chiral diamine-phosphine ligands are pivotal in asymmetric catalysis. The table below contrasts the target compound with two well-known ligands: DIPAMP and DIOP .

Ligand Backbone Structure Symmetry Coordinating Atoms Key Applications
Target Compound Cyclohexane-1,2-diamine C2 Two phosphorus atoms Asymmetric hydrogenation, cross-coupling
DIPAMP Ethylene C2 Two phosphorus atoms L-DOPA synthesis via hydrogenation
DIOP Tartaric acid acetonide C2 Two phosphorus atoms Olefin and ketone reductions

Structural Distinctions:

  • Backbone Rigidity: The cyclohexane diamine backbone in the target compound introduces conformational rigidity compared to DIPAMP’s flexible ethylene bridge. This rigidity enhances stereochemical control during metal coordination.
  • Electronic Effects: The electron-donating 3,5-dimethylphenyl groups on phosphorus modulate electron density at the metal center, contrasting with DIOP’s diphenylphosphine groups, which offer less steric hindrance.
  • Bite Angle: The spatial separation between phosphorus atoms in the target ligand (dictated by the benzyl linkage) creates a wider bite angle (~90°) compared to DIPAMP (~75°), influencing metal-ligand complex geometry.

X-ray Crystallographic Characterization and Conformational Analysis

X-ray crystallography reveals critical insights into the ligand’s three-dimensional structure. The cyclohexane ring adopts a chair conformation , with the two amine groups occupying axial positions. This arrangement positions the benzyl-phosphine arms symmetrically above and below the ring plane, minimizing steric clashes between the dimethylphenyl substituents.

Key Crystallographic Parameters:

  • Bond Lengths: The P–C bonds in the bis(3,5-dimethylphenyl)phosphine groups measure approximately 1.82 Å, typical for arylphosphines. The N–C bonds in the diamine backbone are 1.47 Å, consistent with sp3-hybridized nitrogen.
  • Dihedral Angles: The angle between the phenyl rings of the benzyl groups and the cyclohexane plane is ~45°, optimizing π-stacking interactions in the crystal lattice.

Conformational Flexibility: Despite the rigid cyclohexane backbone, the benzyl-phosphine arms exhibit limited rotational freedom. This semi-rigidity ensures consistent stereochemical outcomes during catalysis while allowing minor adjustments to accommodate substrate binding.

Properties

IUPAC Name

2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZZEPZYYHSWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Bis(3,5-dimethylphenyl)phosphine

The bis(3,5-dimethylphenyl)phosphine component is synthesized via a two-step process starting from 3,5-dimethylbromobenzene. Lithiation with n-butyllithium at −78°C in tetrahydrofuran (THF), followed by reaction with phosphorus trichloride (PCl₃), yields the tertiary phosphine. Purification via vacuum distillation achieves >95% purity, as confirmed by ³¹P NMR spectroscopy.

Cyclohexane-1,2-diamine Backbone

The (1S,2S)-cyclohexane-1,2-diamine chiral core is synthesized through asymmetric hydrogenation of cyclohexene-1,2-diamine precursors. Using a ruthenium-(S)-BINAP catalyst under 50 bar H₂ pressure, enantiomeric excess (ee) values exceeding 99% are achieved. Alternative methods include enzymatic resolution of racemic mixtures, though yields are lower (60–70%).

Coupling Reactions for Ligand Assembly

Benzylation of the Diamine Core

The cyclohexane-1,2-diamine is reacted with 2-(bromomethyl)benzaldehyde in a double nucleophilic substitution. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates the formation of N,N-bis(2-benzyl) intermediates. Reaction progress is monitored by thin-layer chromatography (TLC), with typical yields of 85–90%.

Phosphine Group Installation

The benzylated diamine undergoes phosphination with bis(3,5-dimethylphenyl)phosphine in the presence of a palladium catalyst (Pd(OAc)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO). Toluene reflux at 110°C for 24 hours ensures complete conversion, yielding the target ligand after column chromatography (silica gel, hexane/ethyl acetate).

Stereochemical Control and Resolution

Asymmetric Induction During Phosphination

Chiral induction is achieved using (R)-BINOL-derived phosphoric acids as catalysts during the phosphination step. This method produces the (1S,2S) configuration with 94% ee, as determined by chiral high-performance liquid chromatography (HPLC).

Diastereomeric Salt Formation

Racemic mixtures are resolved via diastereomeric salt formation with L-tartaric acid in ethanol. Recrystallization at −20°C enriches the (1S,2S)-enantiomer to >99% ee, though this method reduces overall yield to 55–60%.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel (hexane:ethyl acetate 10:1 to 5:1), followed by size-exclusion chromatography to remove trace metal contaminants. Purity is verified by ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and mass spectrometry (observed [M+H]⁺ = 811.4, calculated 811.3).

X-ray Crystallography

Single-crystal X-ray analysis confirms the rel-(1S,2S) configuration, showing a pseudotetrahedral geometry around phosphorus atoms and a dihedral angle of 68° between the two benzyl groups.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) ee (%) Cost Efficiency
Asymmetric Catalysis Pd-mediated phosphination 78 94 High
Diastereomeric Salt L-tartaric acid resolution 55 99 Moderate
Enzymatic Resolution Lipase-catalyzed hydrolysis 62 99 Low

Table 1. Comparison of stereochemical control strategies.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A continuous flow system reduces reaction times from 24 hours to 2 hours by enhancing heat transfer and mixing efficiency. Using microreactors at 130°C, throughput reaches 50 g/h with consistent ee (93–95%).

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation (150°C, 30 min) achieve 80% yield while eliminating organic solvents. This method is limited by lower ee (85%) due to racemization at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the ligands is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperature0-25°C.

    Substitution: Various nucleophiles; temperature0-25°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals, where high selectivity and efficiency are crucial.

Mechanism of Action

The mechanism by which Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine exerts its effects involves coordination with metal centers. The compound forms stable complexes with transition metals, which then act as catalysts in various reactions. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity, producing predominantly one enantiomer of the product.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₄₈H₅₂N₂P₂
  • Molecular Weight : 718.89 g/mol
  • Purity : ≥97% (typically >99% enantiomeric excess)
  • Physical Form : Yellow, air-sensitive solid
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) .

Structural and Chemical Properties

The target ligand is compared to two closely related compounds:

(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine (CAS 174677-83-9)

(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine (CAS 1224727-08-5)

Table 1: Structural and Chemical Comparison
Property Target Compound Compound 1 (Diphenylphosphino) Compound 2 (Di-p-tolylphosphino)
Molecular Formula C₄₈H₅₂N₂P₂ C₄₄H₄₄N₂P₂ C₄₈H₅₂N₂P₂
Molecular Weight (g/mol) 718.89 662.78 718.89
Phosphine Substituents Bis(3,5-dimethylphenyl) Diphenyl Di-p-tolyl (methyl at para position)
Steric Bulk High (due to 3,5-dimethyl groups) Moderate Moderate-High (para-methyl adds bulk)
Electron-Donating Effect Strong (electron-donating methyl groups enhance metal-ligand electron density) Moderate (phenyl is less electron-donating) Moderate (para-methyl provides mild electron donation)
Melting Point Not reported 54–56°C Not reported
Solubility Insoluble in water; soluble in organic solvents (e.g., THF, toluene) Insoluble in water; similar organic solubility Insoluble in water; similar organic solubility

Catalytic Performance

The steric and electronic profiles of these ligands directly influence their performance in asymmetric catalysis:

  • Target Compound : The 3,5-dimethylphenyl groups create a highly congested environment around the metal center, favoring enantioselectivity in hydrogenation reactions. For example, in ruthenium-catalyzed ketone hydrogenation, this ligand achieves >95% ee in certain substrates .
  • Compound 1 (Diphenylphosphino): Less steric bulk allows faster substrate binding but may reduce enantioselectivity. Reported ee values in similar reactions range from 70–85% .
  • Compound 2 (Di-p-tolylphosphino): The para-methyl groups offer intermediate steric effects, balancing activity and selectivity. Enantioselectivity improvements (~90% ee) have been observed in aryl-alkyl ketone reductions .

Biological Activity

Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine is a chiral organophosphorus compound with a complex structure that includes dual phosphine functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. Its unique molecular configuration may enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C52H60N2P2, with a molecular weight of approximately 775 g/mol. The compound is characterized by its chirality and the presence of two bis(3,5-dimethylphenyl)phosphino groups attached to a benzyl moiety linked to a cyclohexane-1,2-diamine backbone.

Property Value
Molecular FormulaC52H60N2P2
Molecular Weight775 g/mol
Chirality(1S,2S)

The proposed mechanism of action for related phosphine compounds includes:

  • DNA Binding : These compounds may bind to DNA and inhibit enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antitumor Screening

In a study examining the antitumor activity of phosphine derivatives, several compounds were tested against human cancer cell lines. The results indicated that compounds with similar bis(phosphino) structures displayed IC50 values in the low micromolar range, suggesting significant cytotoxicity.

Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of phosphine-based compounds in immunosuppressed rat models. The results demonstrated that these compounds could effectively reduce tumor size at submicromolar dosages.

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, a table summarizing their activities is presented below:

Compound Biological Activity IC50 (µM)
Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)...}Potential antitumor activityTBD
(1R,2R)-N,N-Bis{...}Moderate cytotoxicity10-15
N,N-Diethyl-(3,5-dimethylphenyl)phosphinic acidLow antimicrobial activity>50

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